2-{[1-(2-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine
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Overview
Description
2-{[1-(2-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine is a complex organic compound that features a piperidine ring, a fluoropyrimidine moiety, and an ethoxybenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethoxybenzenesulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Fluoropyrimidine Moiety: This can be done through nucleophilic substitution reactions where a fluoropyrimidine derivative is introduced.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine can undergo various types of chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
2-{[1-(2-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an anticancer or antiviral agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine
- 2-{[1-(2-Chlorobenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine
Uniqueness
2-{[1-(2-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine is unique due to the presence of the ethoxybenzenesulfonyl group, which can impart specific chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4S/c1-2-24-15-5-3-4-6-16(15)26(22,23)21-9-7-14(8-10-21)25-17-19-11-13(18)12-20-17/h3-6,11-12,14H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZQFZXSMDMSMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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